

123I-ATT001 targeted radionuclide therapy for glioblastoma

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Compound of Interest

Compound Name: Antitumor agent-123

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An In-Depth Technical Guide to 123I-ATT001 Targeted Radionuclide Therapy for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat solid tumors, with a median survival of just 18 months.[1] The current standard of care provides limited efficacy, highlighting an urgent need for novel therapeutic strategies. Targeted radionuclide therapy represents a promising frontier, offering the potential to deliver highly cytotoxic payloads directly to tumor cells while minimizing systemic toxicity. 123I-ATT001 is a first-in-class Auger electron-emitting radiopharmaceutical being developed by Ariceum Therapeutics for the treatment of recurrent glioblastoma.[2][3] This therapy consists of ATT001, a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP), labeled with Iodine-123 (123I).[4][5] Administered directly into the tumor via an Ommaya reservoir, 123I-ATT001 is designed to bind to PARP, an enzyme overexpressed in GBM and critical for DNA damage repair, and induce lethal, localized DNA damage through the emission of Auger electrons.[1][6][7][8] A Phase I clinical trial, CITADEL-123, commenced in July 2024 to evaluate the safety, dosimetry, and preliminary efficacy of this novel agent in patients with recurrent glioblastoma.[2][5]

The Scientific Rationale: Targeting PARP with Auger Electron Emitters

The Target: Poly (ADP-ribose) Polymerase (PARP)

PARP is a family of nuclear enzymes crucial to the DNA damage response (DDR) pathway.^[9] PARP1, the most abundant isoform, detects single-strand DNA breaks (SSBs) and, upon binding, synthesizes chains of poly (ADP-ribose) that recruit other DDR proteins to the damage site.^[9] Inhibition of PARP traps the enzyme on the DNA, leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs). In cancers with existing DDR deficiencies (e.g., BRCA mutations), this process leads to synthetic lethality. However, PARP is also a compelling target for radionuclide therapy because it is highly expressed in various cancers, including glioblastoma, and its inhibition localizes the therapeutic agent directly at the DNA.^{[4][8]}

The Payload: Iodine-123 and Auger Electrons

¹²³I-ATT001 utilizes the radioisotope Iodine-123, which decays by electron capture.^{[6][10]} This decay process initiates a cascade of low-energy electrons known as Auger electrons.^{[2][5][10]}

Key Properties of Auger Electrons:

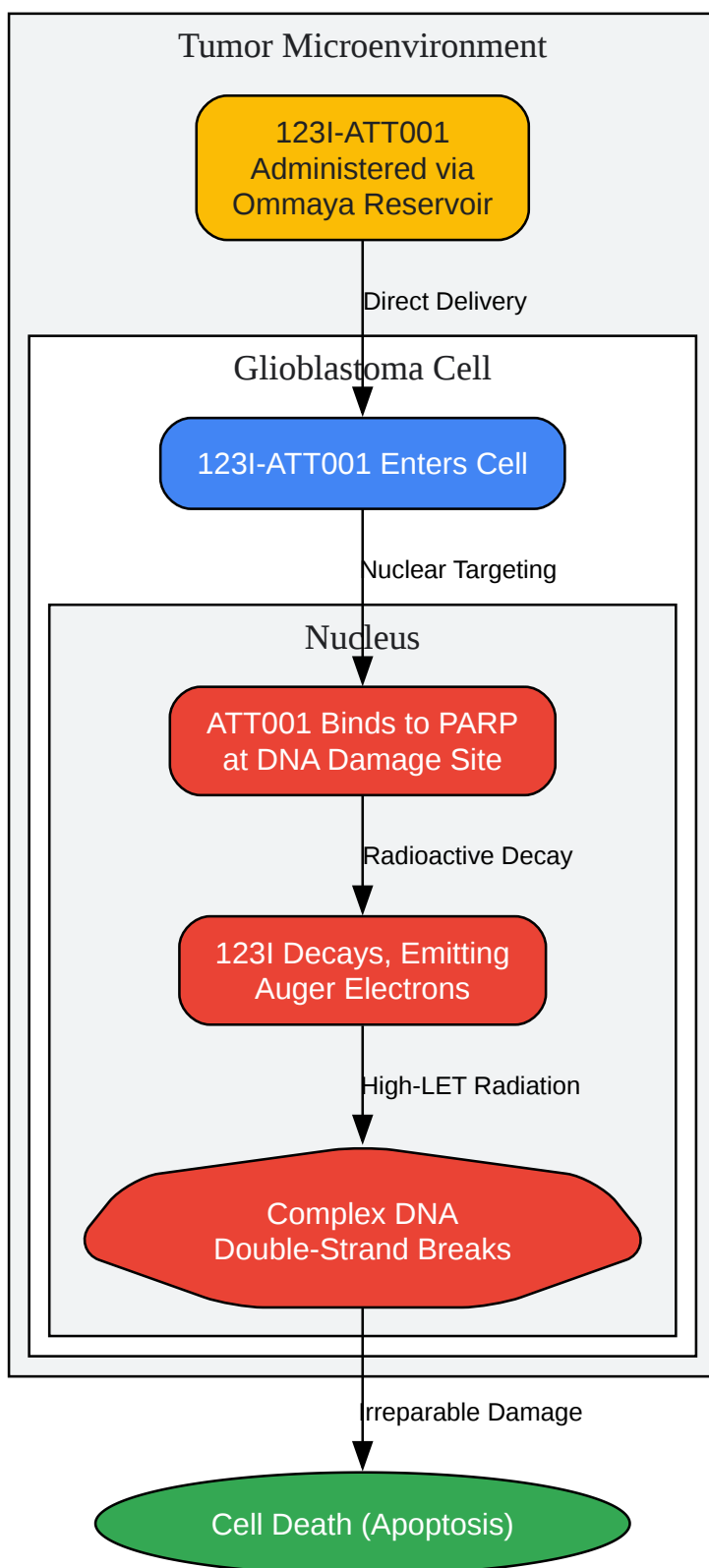
- **High Linear Energy Transfer (LET):** Auger electrons deposit a large amount of energy over a very short distance.^{[10][11]}
- **Nanometer-Scale Range:** Their range is typically less than the diameter of a cell nucleus (from a few nanometers to micrometers), confining the cytotoxic effect to the immediate vicinity of the decay event.^{[2][6][10]}

This combination of high LET and short-range makes Auger electron emitters exceptionally potent when localized within the cell nucleus, near the DNA.^{[6][12]} They can induce complex, difficult-to-repair DNA damage, including clustered double-strand breaks, leading to efficient cell killing while sparing adjacent healthy tissue.^{[9][10]}

Mechanism of Action of ¹²³I-ATT001

The therapeutic strategy of ¹²³I-ATT001 is a multi-step process designed for maximal tumor cell destruction with minimal collateral damage.

- **Direct Administration:** The agent is administered directly into the tumor resection cavity via a surgically implanted Ommaya reservoir to bypass the blood-brain barrier and maximize local concentration.[\[7\]](#)
- **PARP Targeting:** The ATT001 molecule selectively binds to PARP enzymes within the GBM cells.[\[5\]](#)[\[7\]](#)
- **Nuclear Localization:** PARP's natural function concentrates the attached ¹²³I radioisotope within the nucleus, in close proximity to the cell's DNA.
- **Auger Electron Emission:** As ¹²³I decays, it releases a shower of Auger electrons directly at the DNA.
- **Induction of Complex DNA Damage:** The high-LET, short-range radiation results in complex DNA double-strand breaks that are beyond the cell's repair capacity, triggering apoptosis and cell death.[\[9\]](#)[\[10\]](#)



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Caption: Mechanism of action for 123I-ATT001 in glioblastoma.

Preclinical Evidence

While detailed peer-reviewed preclinical data is not yet fully published, a conference presentation by the investigators of the CITADEL-123 trial has provided key initial results.^[13] The therapy has demonstrated promising preclinical efficacy.^{[4][5][8]}

In Vivo Efficacy in a Xenograft Model

An efficacy study was conducted in a glioblastoma xenograft mouse model.^[13]

Parameter	Description
Model	Glioblastoma Xenograft Mouse Model
Treatment Group	123I-ATT001 (n=10)
Control Group	Vehicle (n=12)
Administration	Local single injection
Dose	370 kBq - 1.11 MBq
Primary Outcome	Survival
Result	Statistically significant improvement in survival
p-value	< 0.01 (Log-Rank Mantel-Cox test)

Table 1: Summary of Preclinical In Vivo Efficacy Study.^[13]

SPECT/CT imaging from this study confirmed retention of 123I-ATT001 within the tumor at 18 hours post-injection.^[13]

Experimental Protocols

Representative Radiolabeling Protocol for an Iodinated PARP Inhibitor

The precise protocol for 123I-ATT001 is proprietary. However, a generalizable method for radioiodinating PARP inhibitors (e.g., KX1) has been published and provides a template for the

likely chemical process.[\[14\]](#)

- **Precursor Preparation:** A tin-based (stannylated) or boron-based precursor of the ATT001 molecule is synthesized.
- **Radioiodination Reaction:** The precursor is mixed with Na[¹²³I] in a buffered solution. An oxidizing agent (e.g., chloramine-T or peracetic acid) is added to facilitate the electrophilic substitution of the tin or boron group with radioactive iodine.
- **Quenching:** The reaction is quenched after a short incubation period (e.g., 15-30 minutes) at an elevated temperature by adding a reducing agent like sodium metabisulfite.
- **Purification:** The reaction mixture is purified to separate the radiolabeled product from unreacted [¹²³I]iodide and other reactants. This is typically achieved using solid-phase extraction (SPE) with a C18 cartridge, which retains the lipophilic product while allowing hydrophilic impurities to pass through.[\[14\]](#)
- **Elution & Formulation:** The purified ¹²³I-ATT001 is eluted from the cartridge with an appropriate solvent (e.g., ethanol) and formulated in a physiologically compatible buffer (e.g., saline) for administration.
- **Quality Control:** The final product is analyzed using High-Performance Liquid Chromatography (HPLC) to determine radiochemical purity and molar activity.[\[14\]](#)

Preclinical Efficacy Study Protocol (Xenograft Model)

Based on the available data, the protocol for the key in vivo study is outlined below.[\[13\]](#)

- **Cell Line and Animal Model:** A human glioblastoma cell line is implanted, likely intracranially, in immunocompromised mice to establish tumor xenografts.
- **Group Allocation:** Animals are randomized into a treatment group (¹²³I-ATT001, n=10) and a vehicle control group (n=12).
- **Treatment Administration:** A single dose of ¹²³I-ATT001 (ranging from 370 kBq to 1.11 MBq) or vehicle is administered directly into the tumor.

- **Monitoring:** Mice are monitored for signs of toxicity, tumor growth (often via bioluminescence or imaging), and overall survival.
- **Imaging:** SPECT/CT imaging is performed at set time points (e.g., 18 hours post-injection) to assess the biodistribution and tumor retention of the radiopharmaceutical.
- **Endpoint Analysis:** The primary endpoint is survival. Kaplan-Meier survival curves are generated, and statistical significance is determined using the Log-Rank (Mantel-Cox) test.

Clinical Development: The CITADEL-123 Trial

123I-ATT001 is currently being evaluated in a Phase I clinical trial (NCT06650605, ISRCTN78231121), which began enrolling patients in mid-2024.[\[1\]](#)[\[13\]](#)[\[15\]](#)

Trial Identifier	CITADEL-123: A Phase I clinical trial to assess the activity of I-123 Poly Adenosine Diphosphate Ribose Polymerase I inhibitor (123I-ATT001) directly administered in subjects with relapsed glioblastoma.[15]
Phase	I
Study Design	Open-label, dose-escalation (Part 1) and dose-expansion (Part 2).[15] Part 1 utilizes a Bayesian Optimal Interval (BOIN) design.[13]
Patient Population	Adult patients (>18 years) with histologically confirmed recurrent glioblastoma (IDH-wild type) with an Ommaya reservoir in an intralesional cavity.[13]
Intervention	123I-ATT001 administered intracranially via Ommaya reservoir once per week for four weeks. Patients showing tolerance and clinical benefit may receive up to two additional weekly treatments.[15][16]

Table 2: Overview of the CITADEL-123 Clinical Trial.

Study Objectives and Endpoints

Objectives	Endpoints	
Primary	<ul style="list-style-type: none"> Determine the safety and tolerability of 123I-ATT001. Determine the recommended dose (RD).[13] 	<ul style="list-style-type: none"> Incidence and severity of Treatment Emergent Adverse Events (TEAEs) and Serious Adverse Events (SAEs). Incidence of Dose Limiting Toxicities (DLTs).[13]
Secondary	<ul style="list-style-type: none"> Determine biodistribution and pharmacokinetics (PK). Determine radiation dosimetry. Assess preliminary anti-tumor activity. Evaluate effect on neurological function.[13] 	<ul style="list-style-type: none"> PK parameters in blood and urine. Organ radiation exposure via SPECT/CT imaging. Tumor response based on RANO criteria via MRI. Neurological assessment using NANO criteria.[16]

Table 3: Objectives and Endpoints of the CITADEL-123 Trial.

Dosing and Evaluation Protocol

The trial follows a structured dose-escalation and data collection protocol.

Part 1: Dose Escalation Cohorts[\[16\]](#)

Dose Level 1: 500 MBq weekly x 4

Dose Level 2: 800 MBq weekly x 4

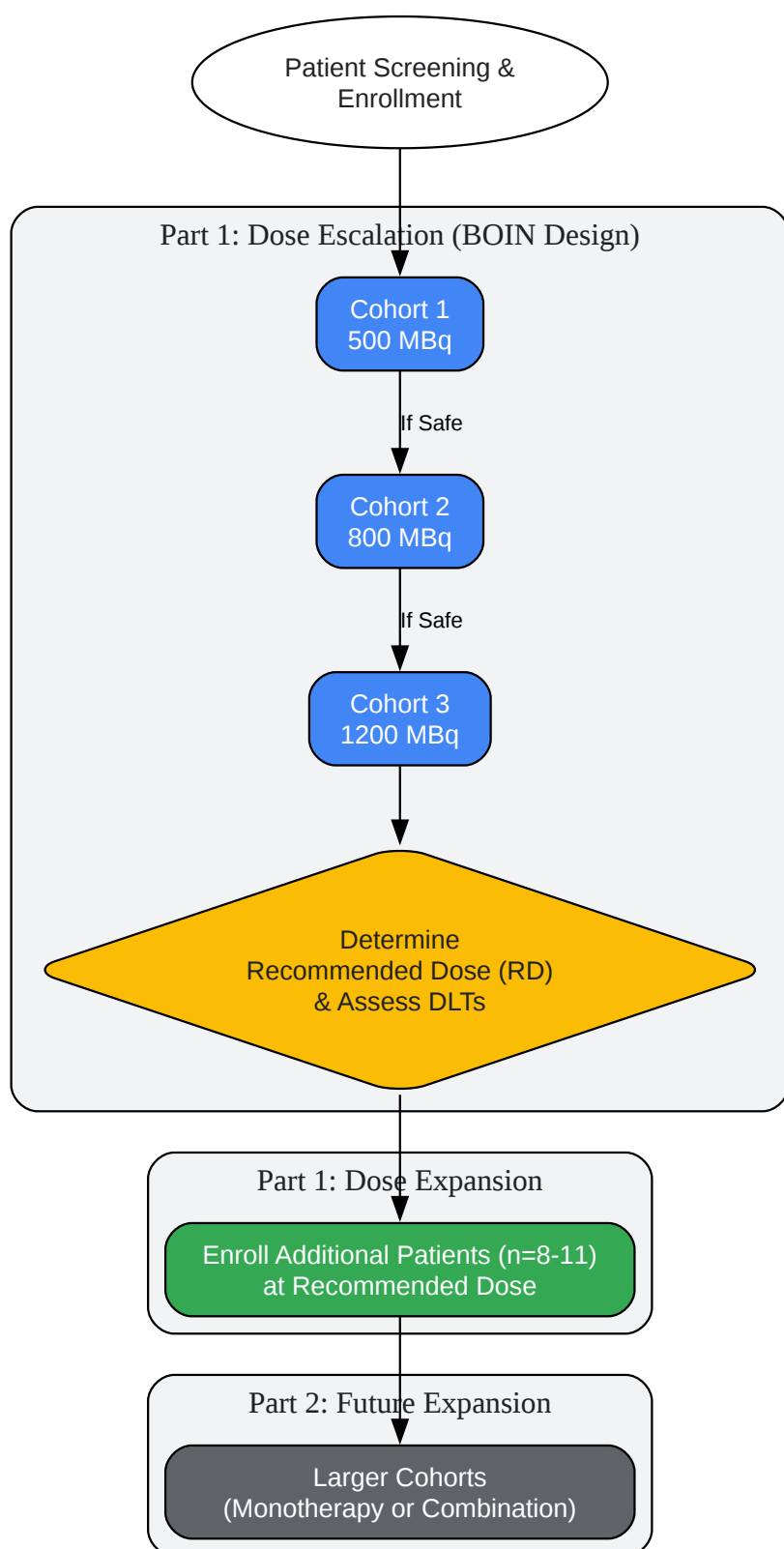
Dose Level 3: 1200 MBq weekly x 4

Expansion at RD: An additional 8-11 patients will be treated at the determined Recommended Dose.
[\[13\]](#)[\[17\]](#)

Table 4: Dose Escalation Scheme.

Key Assessments Protocol:

- Pharmacokinetics: Blood samples are collected at 1, 4, and 24 hours post-dose (optional 48h). Urine is collected 24 hours post-first dose.[\[16\]](#)[\[17\]](#)
- Dosimetry & Biodistribution: Whole-body and brain SPECT/CT imaging is performed at 1 and 4 hours post-dose, with a brain-only SPECT at 24 hours post-first dose.[\[16\]](#)[\[17\]](#)
- Efficacy: MRI scans are conducted at screening, day 14 post-each dose, end of treatment, and every 8 weeks during follow-up to assess tumor response by RANO criteria.[\[16\]](#)



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Caption: Clinical trial workflow for CITADEL-123.

Future Directions and Potential

123I-ATT001 represents a highly targeted and innovative approach to treating recurrent glioblastoma. The ongoing CITADEL-123 trial will provide crucial data on its safety, tolerability, and preliminary efficacy. Positive results could pave the way for larger, potentially registrational studies.

Furthermore, the mechanism of targeting PARP is not exclusive to glioblastoma. PARP is a validated target that is highly expressed in several other solid tumors, suggesting that 123I-ATT001 could have broader applications in oncology.[5][8] Future research will likely explore its potential in other cancers that are accessible for local administration or, if systemic delivery proves feasible, in metastatic disease. The combination with other therapies, as planned for Part 2 of the current trial, could further enhance its anti-tumor activity.[15]

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